1-(6-Bromopyridin-2-YL)-N-methylmethanamine
Overview
Description
The compound "1-(6-Bromopyridin-2-yl)-N-methylmethanamine" is a brominated pyridine derivative. Pyridine derivatives are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. The presence of a bromine atom on the pyridine ring makes it a potential candidate for further functionalization through various chemical reactions, such as nucleophilic substitution or coupling reactions.
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be complex, involving multiple steps and regioselective reactions. For instance, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved through a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, followed by selective methoxylation, oxidation, and bromination steps, resulting in an overall yield of 67% . This demonstrates the intricacies involved in the synthesis of brominated pyridine compounds, which likely extend to the synthesis of "1-(6-Bromopyridin-2-yl)-N-methylmethanamine".
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives has been studied using various spectroscopic methods and X-ray crystallography. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by 1H-NMR spectroscopy and X-ray single-crystal diffraction, revealing its crystalline structure in the monoclinic system . Similarly, the molecular geometry of such compounds can be compared with theoretical studies using density functional theory (DFT), which can reproduce the structure accurately . These techniques would be applicable to the analysis of "1-(6-Bromopyridin-2-yl)-N-methylmethanamine" to determine its precise molecular geometry.
Chemical Reactions Analysis
Brominated pyridine compounds are reactive intermediates that can undergo various chemical transformations. For instance, bromination of 1-methyl-6-bromopyridone-2 leads to the formation of 1-methyl-3,5,6-tribromopyridone-2, which can further react with phosphorus pentabromide to yield tetrabromopyridine . This indicates the reactivity of the bromine atoms on the pyridine ring, which could be exploited in the chemical reactions involving "1-(6-Bromopyridin-2-yl)-N-methylmethanamine".
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. Schiff base compounds like 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol display intramolecular hydrogen bonding, which can affect their melting points, solubility, and stability . The crystal structure, as determined by X-ray diffraction, can provide insights into the intermolecular interactions that govern these properties . The presence of a methyl group and a bromine atom on the pyridine ring can also influence the electronic properties and reactivity of the compound, as seen in the synthesis and crystal structure of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol . These properties would be relevant to "1-(6-Bromopyridin-2-yl)-N-methylmethanamine" and could be studied using similar analytical techniques.
Scientific Research Applications
Synthesis and Biological Evaluation
- Novel Azetidine Derivative : A study synthesized a compound related to "1-(6-Bromopyridin-2-YL)-N-methylmethanamine", which was evaluated for antibacterial and antifungal activity, showing acceptable results (Rao, Prasad, & Rao, 2013).
Chemical Intermediates
- Pharmaceutical and Chemical Intermediates : Derivatives of 2-Amino-6-bromopyridine, closely related to the queried compound, are significant in the pharmaceutical and chemical industries (Liang, 2010).
Synthesis of Derivatives
- Dopamine D2 and D3 Antagonists : Synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid, a component of potent dopamine and serotonin receptors antagonists, involves processes related to the compound (Hirokawa, Horikawa, & Kato, 2000).
Chemical Reactions and Properties
- Bromination Studies : Research on bromination of similar compounds has led to the discovery of new chemical properties and reactions (Wibaut & Wagtendonk, 2010).
- Thermal Decomposition Studies : The thermal decomposition of related bromo-methyl-triazolopyridines has been studied, revealing interesting intermediate compounds (Abarca, Ballesteros, & Blanco, 2006).
Applications in Chemistry
- Chemical Synthesis : The compound and its derivatives have been used in various chemical synthesis processes, such as the preparation of aminopyridine ligands and their metal complexes (Scott, Schareina, Tok, & Kempe, 2004).
Safety And Hazards
properties
IUPAC Name |
1-(6-bromopyridin-2-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-9-5-6-3-2-4-7(8)10-6/h2-4,9H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUZAQVJXNKSIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594690 | |
Record name | 1-(6-Bromopyridin-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromopyridin-2-YL)-N-methylmethanamine | |
CAS RN |
675109-37-2 | |
Record name | 6-Bromo-N-methyl-2-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675109-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(6-Bromopyridin-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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